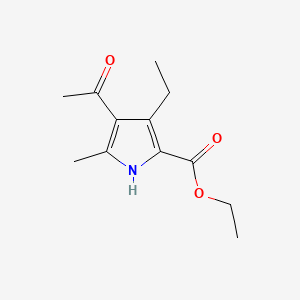

ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-5-9-10(8(4)14)7(3)13-11(9)12(15)16-6-2/h13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEPFPDHFZUVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C(=O)C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356636 | |

| Record name | ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37013-86-8 | |

| Record name | ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate

For Immediate Release

Palo Alto, CA – January 21, 2026 – This in-depth technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate, a polysubstituted pyrrole derivative of significant interest to researchers, scientists, and professionals in drug development. By integrating data from foundational spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—this document offers a self-validating system for confirming the molecule's precise chemical structure. This guide emphasizes the causality behind experimental choices and provides field-proven insights into the interpretation of complex spectral data.

Introduction

This compound (IUPAC Name), with the Chemical Abstracts Service (CAS) number 37013-86-8 and molecular formula C12H17NO3, belongs to the pyrrole class of heterocyclic compounds.[1] Pyrrole motifs are central to a myriad of natural products and pharmaceuticals, making the unambiguous determination of their substitution patterns a critical step in chemical synthesis and drug discovery.[2][3] This guide will walk through a logical, stepwise process to confirm the structure of this specific pyrrole derivative, from its elemental composition to the precise arrangement of its functional groups.

Part 1: Foundational Analysis and Synthesis Rationale

Before delving into spectroscopic analysis, it is crucial to establish the compound's molecular formula and understand its likely synthetic origin.

Molecular Formula and Unsaturation

The molecular formula, C12H17NO3, is the cornerstone of the elucidation process. From this, the degree of unsaturation (DoU) can be calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C12H17NO3: DoU = 12 + 1 - (17/2) + (1/2) = 5

This value indicates the presence of five rings and/or double bonds. The pyrrole ring itself accounts for four degrees of unsaturation (one ring and two double bonds). The remaining degree of unsaturation is attributed to the carbonyl group of the acetyl substituent.

Probable Synthetic Route: The Knorr Pyrrole Synthesis

A common and efficient method for the synthesis of polysubstituted pyrroles is the Knorr pyrrole synthesis.[4] This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[4] For the target molecule, a plausible Knorr synthesis would involve the reaction of ethyl 2-amino-3-oxopentanoate with 3-acetyl-2-butanone.

Understanding the synthetic route is vital as it provides a logical framework for the expected connectivity of the substituents on the pyrrole ring and helps to anticipate potential isomeric impurities.

Part 2: A Multi-Spectroscopic Approach to Structure Elucidation

The synergistic use of NMR, IR, and MS provides a comprehensive and cross-validated confirmation of the molecular structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit the following key signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0-9.5 | broad singlet | 1H | N-H | The N-H proton of the pyrrole ring is typically deshielded and often appears as a broad signal. |

| ~4.30 | quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and are split by the neighboring methyl group. |

| ~2.70 | quartet | 2H | -CH₂CH₃ | The methylene protons of the ethyl group on the pyrrole ring are deshielded by the ring and split by the adjacent methyl group. |

| ~2.50 | singlet | 3H | -C(O)CH₃ | The methyl protons of the acetyl group are adjacent to a carbonyl group, resulting in a downfield shift. |

| ~2.40 | singlet | 3H | C5-CH₃ | The methyl protons attached to the pyrrole ring at the C5 position. |

| ~1.35 | triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are split by the adjacent methylene group. |

| ~1.20 | triplet | 3H | -CH₂CH₃ | The methyl protons of the ethyl group on the pyrrole ring are split by the adjacent methylene group. |

The predicted broadband proton-decoupled ¹³C NMR spectrum will reveal twelve distinct carbon signals, consistent with the molecular formula.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~195 | -C(O)CH₃ | The carbonyl carbon of the acetyl group is significantly deshielded. |

| ~162 | -COOCH₂CH₃ | The carbonyl carbon of the ethyl ester. |

| ~135 | C4 | The pyrrole ring carbon bearing the acetyl group. |

| ~130 | C5 | The pyrrole ring carbon bearing the methyl group. |

| ~125 | C2 | The pyrrole ring carbon bearing the ethyl ester group. |

| ~120 | C3 | The pyrrole ring carbon bearing the ethyl group. |

| ~60 | -OCH₂CH₃ | The methylene carbon of the ethyl ester, bonded to oxygen. |

| ~30 | -C(O)CH₃ | The methyl carbon of the acetyl group. |

| ~18 | -CH₂CH₃ | The methylene carbon of the ethyl group on the pyrrole ring. |

| ~15 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |

| ~14 | C5-CH₃ | The methyl carbon attached to the C5 position of the pyrrole ring. |

| ~13 | -CH₂CH₃ | The methyl carbon of the ethyl group on the pyrrole ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Pyrrole N-H |

| ~2970-2850 | C-H stretch | Aliphatic C-H |

| ~1700 | C=O stretch | Ester carbonyl |

| ~1650 | C=O stretch | Ketone carbonyl |

| ~1550 | C=C stretch | Pyrrole ring |

The presence of two distinct carbonyl absorption bands is a key diagnostic feature, confirming the presence of both the ester and acetyl functionalities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.[3]

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is approximately 223.12 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C12H17NO3.

The fragmentation of substituted pyrroles is influenced by the nature and position of the substituents.[9] Key expected fragmentation pathways for this compound include:

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 178.

-

Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the pyrrole ring would lead to a fragment at m/z 194.

-

Loss of the acetyl group (-COCH₃): This would produce a fragment ion at m/z 180.

-

McLafferty rearrangement: The acetyl group could undergo a McLafferty rearrangement, leading to the loss of ethene and the formation of a radical cation at m/z 195.

Part 3: Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, integrating data from all spectroscopic techniques to arrive at a single, unambiguous structure.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data, guided by the foundational knowledge of the molecular formula and a plausible synthetic pathway, allows for the confident elucidation of the structure of this compound. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation forms a self-validating system that confirms the precise arrangement of atoms in the molecule. This guide serves as a robust framework for researchers and scientists engaged in the synthesis and characterization of novel pyrrole-based compounds.

References

- Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009.

- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635-1642.

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyrroles. Retrieved from [Link]

-

Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]

- Royal Society of Chemistry. (2019). Supporting Information.

- Li, Y., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6483.

- ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.

-

SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- Organic Syntheses. (n.d.). 4.

-

PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

- ResearchGate. (2008). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.

-

Semantic Scholar. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

- PubMed Central (PMC). (2008). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence.

-

PubMed Central (PMC). (2021). Spectroscopic and Photophysical Investigation of Model Dipyrroles Common to Bilins: Exploring Natural Design for Steering Torsion to Divergent Functions. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information.

-

YouTube. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole. Retrieved from [Link]

- ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.

- ResearchGate. (n.d.). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.

-

PubChem. (n.d.). Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. Retrieved from [Link]

- ResearchGate. (2002). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.

-

PubMed. (2008). Highly regioselective synthesis of polysubstituted pyrroles through three-component reaction induced by low-valent titanium reagent. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

- Semantic Scholar. (n.d.). Pyrrole studies. Part 35. Aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles. An X-ray crystallographic and spectroscopic study of the oxidation products.

- ACS Publications. (2020). Base-Mediated Synthesis of Polysubstituted Pyrroles from N-Allyl Ketimines and Alkynes: Interplay of Carbanions.

-

PubChemLite. (n.d.). ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3). Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

- ACS Publications. (1976). The Journal of Organic Chemistry 1976 Volume.41 No.24.

- Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High).

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]

- 7. NMR chemical shift prediction of pyrroles [stenutz.eu]

- 8. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 | CID 16947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate (CAS No. 37013-86-8) is a polysubstituted pyrrole derivative. The pyrrole ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1] This guide provides a comprehensive overview of this specific molecule, addressing its physicochemical properties, probable synthetic routes, and detailed protocols for its analytical characterization. Given the limited publicly available experimental data for this specific compound, this document integrates established principles of pyrrole chemistry with predictive methodologies to offer a robust scientific framework for researchers.

Introduction: The Significance of the Polysubstituted Pyrrole Scaffold

The pyrrole heterocycle is a privileged structure in drug discovery, forming the core of blockbuster drugs like atorvastatin and sunitinib. Its aromatic nature, coupled with the hydrogen-bonding capability of the N-H group, allows for diverse biological interactions.[2] The specific substitution pattern of this compound, featuring an acetyl group, an ethyl group, and a carboxylate ester, suggests a molecule designed with multiple points for chemical modification or biological interaction. The acetyl and ester groups, being electron-withdrawing, influence the reactivity of the pyrrole ring, a crucial consideration for synthetic derivatization and metabolic stability studies.

Physicochemical Properties

Direct experimental data for many physical properties of this compound are not extensively reported. However, its identity is confirmed by its CAS number (37013-86-8) and molecular formula.[3] In the absence of empirical data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models provide valuable estimations for guiding experimental work.[4][5]

| Property | Value/Prediction | Source/Method |

| CAS Number | 37013-86-8 | [3] |

| Molecular Formula | C12H17NO3 | [3] |

| Molecular Weight | 223.27 g/mol | [3] |

| Appearance | Likely a white to off-white solid | General observation for similar pyrrole esters. |

| Melting Point | Data not available. | [6] |

| Boiling Point | Predicted to be in the range of 300-400 °C | Estimation based on similar structures. |

| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and dichloromethane; sparingly soluble in water. | Based on the ethyl ester and hydrocarbon substituents. |

Note: Predicted values should be confirmed experimentally.

Synthesis and Reactivity

The synthesis of highly substituted pyrroles is a well-established field of organic chemistry. The structure of this compound lends itself to classical synthetic strategies such as the Hantzsch or Paal-Knorr pyrrole synthesis.[7][8]

Plausible Synthetic Route: The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a powerful multicomponent reaction for creating substituted pyrroles.[2][9] A plausible pathway for synthesizing the target molecule would involve the condensation of an ethyl acetoacetate derivative, an alpha-haloketone, and an amine source.

The mechanism initiates with the formation of an enamine from the primary amine and the β-ketoester.[9] This enamine then acts as a nucleophile, attacking the α-halocarbonyl. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring.[2]

Caption: Plausible Hantzsch synthesis pathway for the target molecule.

Chemical Reactivity

The reactivity of the pyrrole ring is significantly influenced by its substituents.

-

N-H Acidity: The pyrrole N-H proton is weakly acidic and can be deprotonated with a strong base to form a nucleophilic anion, allowing for N-alkylation or N-arylation.[7]

-

Electrophilic Substitution: While pyrrole is generally reactive towards electrophiles, the electron-withdrawing acetyl and carboxylate groups at positions 4 and 2, respectively, will deactivate the ring towards electrophilic aromatic substitution. Any substitution would likely be directed to the remaining unsubstituted position if sterically accessible.

-

Carbonyl Chemistry: The acetyl group at position 4 provides a reactive handle for further chemical modifications, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions.

Experimental Protocols: Characterization and Quality Control

For any research or development involving this compound, rigorous characterization is paramount. The following protocols outline a standard workflow for confirming the identity, purity, and structure of a newly synthesized or procured batch of this compound.

Caption: Standard analytical workflow for compound characterization.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of a small molecule by separating it from any starting materials, byproducts, or degradation products.

Methodology:

-

System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape).

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to ~50 µg/mL with the initial mobile phase composition.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

-

¹H NMR Spectroscopy:

-

Expected Signals:

-

A broad singlet for the N-H proton (typically > 8.0 ppm).

-

Signals for the ethyl group at position 3 (a quartet and a triplet).

-

A singlet for the methyl group at position 5.

-

A singlet for the acetyl methyl group.

-

Signals for the ethyl ester group (a quartet and a triplet).

-

-

-

¹³C NMR Spectroscopy:

-

Expected Signals:

-

Two signals for the carbonyl carbons (acetyl and ester) in the range of 160-200 ppm.

-

Signals corresponding to the aromatic carbons of the pyrrole ring.

-

Signals for the aliphatic carbons of the ethyl and methyl substituents.

-

-

Protocol 3: Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and effective method for confirming the presence of key functional groups.[10]

Methodology:

-

Sample Preparation: The analysis can be performed on a neat solid sample using a diamond ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Expected Absorption Bands:

-

N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹.

-

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region.

-

C=O Stretch (Ester): A strong, sharp band around 1700-1730 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp band around 1660-1690 cm⁻¹.

-

Potential Applications and Future Directions

Substituted pyrroles are actively investigated in several areas of drug discovery, including as anti-inflammatory, antimicrobial, and anticancer agents. The specific functional groups on this compound make it an attractive starting point for library synthesis. The ester can be hydrolyzed to a carboxylic acid for amide coupling, and the acetyl group can be used as a point of diversification. Future research should focus on the experimental validation of its physical properties, exploration of its biological activities, and its use as a scaffold in medicinal chemistry programs.

References

-

Grokipedia. Hantzsch pyrrole synthesis. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

ProtoQSAR. Computational methods for predicting properties. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

-

YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]

-

PubMed. Simple synthesis of substituted pyrroles. [Link]

-

Wikipedia. Hantzsch pyrrole synthesis. [Link]

-

J-STAR Research. Predicting Molecular Properties via Computational Chemistry. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Química Organica.org. Hantzch synthesis of pyrrole. [Link]

-

ACS Publications. Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. [Link]

-

National Institutes of Health. Data-driven quantum chemical property prediction leveraging 3D conformations with Uni-Mol+. [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

-

Journal of Chemical Technology and Metallurgy. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). [Link]

-

Hep Journals. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship. [Link]

-

National Institutes of Health. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. [Link]

-

MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

-

YouTube. Mechanism of Hantzsch synthesis of Pyrrole ||Heterocyclic compounds||(English). [Link]

-

RSC Publishing. Characterization of Polymer Films of Pyrrole Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies. [Link]

-

ACS Publications. The Journal of Organic Chemistry 1976 Volume.41 No.24. [Link]

-

MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

-

PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]

-

ResearchGate. (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

-

National Institutes of Health. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Link]

-

National Institutes of Health. Rubidium-86 | Rb | CID 6335499. [Link]

-

Cheméo. Chemical Properties of 3-CH3SO2-C6H4-COOCH3 (CAS 22821-69-8). [Link]

-

Chemsrc. 3,4-Diethylpyrrole | CAS#:16200-52-5. [Link]

Sources

- 1. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 5. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship [journal.hep.com.cn]

- 6. combi-blocks.com [combi-blocks.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 10. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate (CAS Number: 37013-86-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrrole ring system is a cornerstone of heterocyclic chemistry and a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity make it an attractive scaffold for the design of novel therapeutic agents.[2] Molecules incorporating the pyrrole core have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] This guide provides a detailed technical overview of a specific, highly substituted pyrrole derivative: ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate. We will delve into its chemical properties, plausible synthetic routes with detailed experimental considerations, and its potential applications in drug discovery, all grounded in established chemical principles and supported by relevant literature.

Physicochemical Properties and Structural Elucidation

| Property | Predicted/Inferred Value | Source/Basis |

| CAS Number | 37013-86-8 | [7] |

| Molecular Formula | C₁₂H₁₇NO₃ | [7] |

| Molecular Weight | 223.27 g/mol | Calculated |

| IUPAC Name | This compound | [7] |

| Appearance | Likely a crystalline solid | Analogy to similar pyrroles[8] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) and poorly soluble in water. | General solubility of similar organic compounds |

Structural Features and Spectroscopic Characterization (A Predictive Approach)

The structure of this compound presents several key features that can be identified through standard spectroscopic techniques. While specific spectra for this compound are not published, we can predict the expected signals based on the analysis of the closely related compound, ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.[6][9]

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

}

Caption: Structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl ester group (a quartet and a triplet), the ethyl group at the 3-position (a quartet and a triplet), the acetyl methyl group (a singlet), the methyl group at the 5-position (a singlet), and the N-H proton of the pyrrole ring (a broad singlet).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for the carbonyl carbons of the ester and acetyl groups, the sp²-hybridized carbons of the pyrrole ring, and the sp³-hybridized carbons of the ethyl and methyl substituents.

-

Infrared (IR) Spectroscopy: Key IR absorption bands are anticipated for the N-H stretching of the pyrrole ring, C=O stretching of the ester and acetyl groups, and C-H stretching of the alkyl groups.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of polysubstituted pyrroles is a well-established area of organic chemistry, with several named reactions providing reliable routes to this heterocyclic core. The Knorr pyrrole synthesis and the Hantzsch pyrrole synthesis are two of the most prominent methods.[10][11] Given the substitution pattern of the target molecule, a modification of the Knorr pyrrole synthesis is a highly plausible and efficient approach.[10]

Conceptual Synthetic Pathway: A Modified Knorr Pyrrole Synthesis

The Knorr synthesis involves the condensation of an α-amino-β-ketoester with a β-diketone.[10] For our target molecule, this would conceptually involve the reaction between ethyl 2-amino-3-oxopentanoate and 2,4-pentanedione.

dot graph "Knorr_Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded]; edge [arrowhead=vee];

}

Caption: Conceptual workflow for the Knorr synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on established Knorr synthesis procedures for analogous compounds.[1][10] Researchers should perform appropriate risk assessments and optimization studies.

Materials:

-

Ethyl 3-oxopentanoate

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Zinc dust

-

2,4-Pentanedione

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the α-Oximino-β-ketoester:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl 3-oxopentanoate (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water via the dropping funnel, maintaining the temperature below 10 °C.

-

Stir the mixture at this temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

-

Knorr Condensation and Cyclization:

-

To the cooled solution of the α-oximino-β-ketoester, add 2,4-pentanedione (1 equivalent).

-

In a separate beaker, prepare a slurry of zinc dust (2.5-3 equivalents) in glacial acetic acid.

-

Add the zinc slurry portion-wise to the reaction mixture, ensuring the temperature does not exceed 40-50 °C. Vigorous gas evolution will be observed.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 2-3 hours.

-

Monitor the reaction progress by TLC until the starting materials are consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a large volume of ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Potential Applications in Drug Discovery and Development

The highly substituted nature of this compound makes it an intriguing candidate for biological screening. The pyrrole-2-carboxylate moiety is a known pharmacophore in various contexts.[3]

Antimicrobial Activity

Pyrrole derivatives have a rich history as antimicrobial agents.[3] The pyrrolamide class of antibiotics, for instance, targets bacterial DNA gyrase and topoisomerase IV.[3] Furthermore, various substituted pyrrole-2-carboxylates have demonstrated significant activity against Mycobacterium tuberculosis.[3] The specific substitution pattern of the title compound, with its acetyl and ethyl groups, could confer novel interactions with bacterial enzyme targets.

dot graph "Antimicrobial_Action_Pathway" { rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853"];

}

Caption: Potential mechanism of antimicrobial action for the title compound.

Anti-inflammatory and Analgesic Potential

Several non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrrole core, highlighting the scaffold's relevance in inflammation research.[12] These compounds often act by inhibiting cyclooxygenase (COX) enzymes. The structural features of this compound could allow it to fit into the active sites of COX-1 and/or COX-2, potentially leading to anti-inflammatory and analgesic effects. A recent study on a similar pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model.[5][12][13]

Anticancer Applications

The pyrrole scaffold is present in numerous anticancer agents, and derivatives of pyrrole-2-carboxylates have shown promise as cytotoxic agents.[4][14] For example, certain ethyl-2-amino-pyrrole-3-carboxylates have been shown to inhibit tubulin polymerization and induce G2/M cell-cycle arrest in cancer cell lines.[4] The substitution pattern of the title compound could be explored for its potential to interact with various oncology targets, such as protein kinases or histone deacetylases.

Conclusion and Future Directions

This compound represents a synthetically accessible and functionally rich molecule with significant potential for further investigation. While specific biological data for this compound is currently limited, the well-documented activities of related pyrrole derivatives provide a strong rationale for its exploration in drug discovery programs. Future research should focus on the definitive synthesis and characterization of this molecule, followed by systematic screening for its antimicrobial, anti-inflammatory, and anticancer properties. Elucidation of its mechanism of action and structure-activity relationships will be crucial steps in unlocking the full therapeutic potential of this promising pyrrole derivative.

References

-

PubChem. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Iacob, A. A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5375. [Link]

-

PubChem. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Silvestri, R., et al. (1990). Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. Il Farmaco, 45(7-8), 833-846. [Link]

-

Wikipedia. Knorr pyrrole synthesis. [Link]

-

PubChem. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer drugs, 27(7), 620–634. [Link]

-

Wikipedia. Hantzsch pyridine synthesis. [Link]

-

NIST. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. National Institute of Standards and Technology. [Link]

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

-

ResearchGate. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. [Link]

-

ResearchGate. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]

-

Hughes, C. C., et al. (2009). Structures, reactivities, and antibiotic properties of the marinopyrroles A–F. Journal of organic chemistry, 74(18), 7075-7087. [Link]

-

Beilstein Journals. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. [Link]

-

Mehl, R. A., et al. (2014). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ACS chemical biology, 9(7), 1547–1552. [Link]

-

PubChem. Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Zlatanova-Tenisheva, H., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 24(16), 12903. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

-

ResearchGate. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

-

Wujec, M., et al. (2020). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 25(18), 4226. [Link]

-

Semantic Scholar. Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. [Link]

-

MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 | CID 16947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 10. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

discovery and history of novel pyrrole derivatives

An In-Depth Technical Guide to the Discovery and History of Novel Pyrrole Derivatives

Authored by a Senior Application Scientist

Abstract

The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of biologically active molecules and functional materials. Its journey from a curious byproduct of coal tar to a "privileged scaffold" in modern drug discovery is a testament to over a century of chemical innovation. This guide provides an in-depth exploration of the history, synthesis, and pharmacological significance of pyrrole derivatives. We will dissect the causality behind seminal synthetic strategies, including the Paal-Knorr, Hantzsch, and Van Leusen reactions, and contextualize their application in the development of landmark therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a historical perspective and a practical framework for leveraging this versatile heterocycle in contemporary research.

A Fortuitous Discovery: The Historical Emergence of Pyrrole

The story of pyrrole begins not in a targeted search for novel pharmacophores, but as an observation in the burgeoning field of industrial chemistry. In 1834, F. F. Runge first detected the compound as a component of coal tar.[1] However, it wasn't until 1857 that pyrrole was properly isolated from the pyrolysate of bone.[1] Its name originates from the Greek pyrrhos, meaning "reddish" or "fiery," a nod to the characteristic red color it imparts to a pine splint moistened with hydrochloric acid—a classic qualitative test.[1]

For decades, pyrrole remained largely a chemical curiosity. The true appreciation of its significance began with the realization that this simple ring is the fundamental building block of the "pigments of life."[2] Nature's most vital tetrapyrrolic macrocycles—heme in hemoglobin, chlorophyll in plants, and the corrin ring of vitamin B12—are all assembled from pyrrole subunits.[3] This natural prevalence provided the ultimate validation of its biological importance and spurred chemists to develop methods for its synthesis and derivatization, paving the way for its eventual role in medicinal chemistry.

The Chemist's Toolbox: Foundational Syntheses of the Pyrrole Core

The utility of a chemical scaffold is directly proportional to its accessibility. The development of robust and versatile methods to construct the pyrrole ring was paramount to its adoption in drug discovery. Several classical name reactions form the bedrock of pyrrole synthesis, each with distinct advantages and mechanistic underpinnings that dictate their application.

The Paal-Knorr Synthesis: The Archetypal Condensation

First reported independently in 1884, the Paal-Knorr synthesis is arguably the most direct and widely used method for preparing substituted pyrroles.[4][5] Its enduring appeal lies in its simplicity: the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][6][7]

Causality in Experimental Design: The choice of solvent and catalyst is critical. The reaction is typically performed in protic solvents like ethanol or acetic acid. Acetic acid is particularly effective as it serves a dual role: it is both a solvent and a mild acid catalyst, promoting the necessary protonation and subsequent dehydration steps without the harshness of mineral acids, which can lead to polymerization of the electron-rich pyrrole product.[5]

Mechanism: The reaction proceeds via initial nucleophilic attack of the amine on one of the protonated carbonyls to form a hemiaminal intermediate. This is the crucial first step. The second carbonyl is then attacked intramolecularly by the same amine, forming a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[4] This cyclic intermediate then undergoes a stepwise dehydration, driven by the stability of the resulting aromatic ring, to yield the final pyrrole.[2][8] The ring-formation step is generally considered the rate-determining step of the process.[8]

Caption: Paal-Knorr synthesis workflow.

The Hantzsch Pyrrole Synthesis: A Multicomponent Approach

Also originating in the late 19th century, the Hantzsch synthesis provides access to a different substitution pattern by combining three components: a β-ketoester, an α-haloketone, and ammonia or a primary amine.[7][9]

Causality in Experimental Design: This reaction is base-catalyzed. The base not only facilitates the initial condensation but also serves as a reactant if ammonia is used.[7] The key to this synthesis is the sequential and controlled formation of C-N and C-C bonds from three distinct starting materials.

Mechanism: The reaction initiates with the condensation of the amine with the β-ketoester to form an enamine intermediate.[9] This enamine, now a potent nucleophile, attacks the carbonyl carbon of the α-haloketone. Following a dehydration step, the resulting intermediate undergoes an intramolecular nucleophilic attack, where the nitrogen attacks the carbon bearing the halogen, cyclizing to form a five-membered ring.[9] A final elimination step re-establishes aromaticity to produce the substituted pyrrole.

Caption: Hantzsch synthesis workflow.

The Van Leusen Pyrrole Synthesis: A Modern [3+2] Cycloaddition

For accessing 3,4-disubstituted pyrroles, the Van Leusen reaction is a powerful modern tool. It employs p-toluenesulfonylmethyl isocyanide (TosMIC) as a versatile C-N-C synthon, which reacts with a Michael acceptor (an activated alkene like a chalcone) in the presence of a strong base.[10][11]

Causality in Experimental Design: The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide is critical. The base's role is to deprotonate the methylene carbon of TosMIC, which is highly acidic due to the adjacent electron-withdrawing sulfonyl and isocyanide groups.[10] This generates a stabilized carbanion that initiates the reaction sequence.

Mechanism: The TosMIC carbanion acts as a nucleophile, adding to the α,β-unsaturated system of the Michael acceptor in a conjugate addition. This is followed by an intramolecular [3+2] cycloaddition, where the anionic carbon attacks the isocyanide carbon.[10] The resulting five-membered ring intermediate then eliminates the stable tosyl group to generate the aromatic pyrrole ring.[10] This method is highly regioselective and valued for its ability to create complex substitution patterns not easily accessible through classical methods.[11]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. ijprems.com [ijprems.com]

- 6. mbbcollege.in [mbbcollege.in]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 10. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate

This document provides an in-depth technical overview of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate, a functionalized pyrrole derivative. Pyrrole rings and their analogs are foundational scaffolds in medicinal chemistry and materials science, renowned for their presence in vital biological molecules like heme and chlorophyll, and their utility as building blocks in the synthesis of complex therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals, offering detailed insights into the molecule's core attributes, a robust synthesis protocol, methods for its characterization, and its potential role in modern drug discovery programs.

Core Molecular Attributes

The precise identification and characterization of a compound begin with its fundamental molecular properties. This compound is a polysubstituted pyrrole with functional groups that offer multiple avenues for further chemical modification. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 37013-86-8 | [1] |

| Molecular Formula | C12H17NO3 | [1] |

| Molecular Weight | 223.27 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)C1=C(C(=C(N1)C)C(=O)C)CC | Internal |

Synthesis Protocol and Mechanistic Rationale

The construction of the polysubstituted pyrrole core is most effectively achieved through a variation of the Knorr pyrrole synthesis. This classical method involves the condensation of an α-amino-ketone with a β-ketoester. The protocol described herein adapts this logic, providing a reliable pathway to the target compound.

Synthesis from Ethyl Propionylacetate and Acetylacetone Derivative

A plausible and efficient synthesis route involves the reaction of ethyl propionylacetate with an appropriately modified acetylacetone precursor.[3] This approach is favored for its high convergence and the relative accessibility of the starting materials.

Experimental Protocol:

-

Preparation of the α-oximinoacetoacetate: Dissolve ethyl acetoacetate in glacial acetic acid. Cool the solution to 0-5°C in an ice bath. Add a stoichiometric equivalent of sodium nitrite solution dropwise while maintaining the temperature below 10°C. The formation of the oxime is critical as it serves as a precursor to the required α-amino ketone. Stir for 2 hours, allowing the reaction to complete.

-

Reduction to α-aminoacetoacetate: In a separate reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), prepare a reducing agent slurry, such as zinc dust in acetic acid. The α-oximinoacetoacetate solution from Step 1 is then added slowly to this slurry. This in-situ reduction is a cornerstone of the Knorr synthesis, generating the unstable α-amino ketone, which is immediately consumed in the next step. This prevents self-condensation and degradation of the amine.

-

Condensation and Cyclization: To the vessel containing the freshly prepared α-aminoacetoacetate, add one equivalent of 3-ethyl-2,4-pentanedione (a derivative of acetylacetone). The mixture is then heated to reflux (typically 80-100°C) for 2-4 hours. The acidic environment (from the acetic acid) catalyzes the condensation between the amine and one of the ketone carbonyls, followed by intramolecular cyclization and dehydration to form the aromatic pyrrole ring.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into a large volume of ice-cold water to precipitate the crude product. The solid is collected by vacuum filtration and washed with water to remove inorganic salts and residual acid.

-

Recrystallization: The crude solid is then recrystallized from a suitable solvent system, such as ethanol/water. This step is essential for removing impurities and obtaining a product of high purity, which is validated in the subsequent characterization phase. The choice of an alcohol/water system leverages the product's moderate polarity, ensuring it is soluble at high temperatures but precipitates upon cooling.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process, from starting materials to the final, purified product.

Caption: Workflow for the Knorr synthesis of the target pyrrole.

Physicochemical and Spectroscopic Characterization

For any novel compound intended for research or drug development, rigorous characterization is non-negotiable. While some commercial suppliers may not provide detailed analytical data for this specific molecule, a combination of standard spectroscopic techniques provides a self-validating system to confirm its identity and purity.

Expected Spectroscopic Signatures:

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals would include: a broad singlet for the N-H proton (δ ~8-10 ppm), a quartet and a triplet for the ester ethyl group, a quartet and a triplet for the C3-ethyl group, a singlet for the C5-methyl group, and a singlet for the acetyl methyl group. The integration of these signals must correspond to the number of protons (1H, 2H, 3H, etc.).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. Characteristic peaks would include two signals in the carbonyl region (δ ~160-200 ppm) for the ester and acetyl carbons, several signals in the aromatic region for the pyrrole ring carbons, and multiple signals in the aliphatic region for the ethyl and methyl carbons.

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 224.28, confirming the molecular weight.

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Expected absorption bands include a sharp N-H stretch (~3300 cm⁻¹), two distinct C=O stretching bands for the ester and acetyl groups (~1650-1750 cm⁻¹), and C-H stretching bands in the aliphatic region (~2850-3000 cm⁻¹).

Applications and Role in Drug Discovery

While specific biological activity for this compound is not extensively documented in public literature, its structure is emblematic of a "privileged scaffold" in medicinal chemistry. The substituted pyrrole core is a versatile template that can be elaborated to target a wide range of biological receptors and enzymes.

The functional groups present on this molecule serve as critical handles for Structure-Activity Relationship (SAR) studies:

-

Ethyl Ester (C2): Can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore for interacting with basic residues in protein binding sites, or converted to various amides to explore hydrogen bonding interactions.

-

Ethyl Group (C3): Provides a lipophilic substituent that can be varied in size (e.g., methyl, propyl) to probe hydrophobic pockets within a target protein.

-

Acetyl Group (C4): The ketone can be reduced to an alcohol, converted to an oxime, or used as a handle for further C-C bond-forming reactions to build more complex structures.

-

Methyl Group (C5): Occupies a key vector, and its size can be modified to optimize steric fit and potency.

Conceptual Drug Discovery Pipeline

The integration of a novel, functionalized pyrrole like this into a drug discovery campaign follows a well-defined, multi-stage process.

Caption: A conceptual workflow for a pyrrole-based drug discovery program.

Conclusion

This compound represents a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is achievable through established chemical principles, and its structure can be unequivocally confirmed by standard analytical methods. The strategic placement of diverse functional groups makes it an attractive scaffold for library synthesis and for probing the complex chemical landscapes of biological targets in modern drug discovery.

References

Sources

Spectroscopic Characterization of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate: A Technical Guide

Introduction

Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate, a polysubstituted pyrrole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrrole core is a key structural motif in numerous biologically active molecules, including natural products and synthetic drugs[1][2]. Precise structural elucidation of such compounds is paramount for understanding their chemical reactivity, biological activity, and for ensuring quality control in synthetic processes. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for this purpose.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. It is noteworthy that while this specific compound (CAS 37013-86-8) is commercially available, publicly accessible, experimentally-derived spectroscopic data is scarce[3]. Therefore, this guide will leverage a combination of predictive methodologies and comparative analysis with closely related, well-characterized analogs, primarily ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate[4], to provide a robust and scientifically grounded interpretation of its spectroscopic profile. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound effectively.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in a standard solvent like CDCl₃ is summarized in the table below. The predictions are based on established chemical shift ranges for similar pyrrole derivatives and by comparative analysis with its 3,5-dimethyl analog[4].

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~9.0 - 9.5 | br s | 1H | N-H | The pyrrole N-H proton is typically deshielded and appears as a broad singlet. |

| ~4.30 | q | 2H | -OCH₂CH₃ | Quartet due to coupling with the adjacent methyl protons of the ethyl ester. |

| ~2.80 | q | 2H | -CH₂CH₃ (at C3) | Quartet due to coupling with the adjacent methyl protons of the C3-ethyl group. |

| ~2.50 | s | 3H | -C(O)CH₃ | Singlet for the acetyl methyl protons. |

| ~2.45 | s | 3H | -CH₃ (at C5) | Singlet for the C5-methyl protons. |

| ~1.35 | t | 3H | -OCH₂CH₃ | Triplet due to coupling with the methylene protons of the ethyl ester. |

| ~1.20 | t | 3H | -CH₂CH₃ (at C3) | Triplet due to coupling with the methylene protons of the C3-ethyl group. |

Experimental Protocol for ¹H NMR Data Acquisition

A self-validating system for acquiring high-quality ¹H NMR data is crucial for unambiguous structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks for the TMS signal.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and determine the multiplicities (singlet, quartet, triplet, etc.).

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the known ¹³C NMR data of substituted pyrroles and related heterocyclic systems.

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~195 | -C (O)CH₃ | The acetyl carbonyl carbon is highly deshielded. |

| ~162 | -C (O)OCH₂CH₃ | The ester carbonyl carbon is also significantly deshielded. |

| ~135 | C5 | Pyrrole ring carbon bearing the methyl group. |

| ~128 | C2 | Pyrrole ring carbon bearing the ethyl ester group. |

| ~125 | C4 | Pyrrole ring carbon bearing the acetyl group. |

| ~120 | C3 | Pyrrole ring carbon bearing the ethyl group. |

| ~60 | -OC H₂CH₃ | Methylene carbon of the ethyl ester. |

| ~30 | -C(O)C H₃ | Acetyl methyl carbon. |

| ~18 | -C H₂CH₃ (at C3) | Methylene carbon of the C3-ethyl group. |

| ~15 | -OCH₂C H₃ | Methyl carbon of the ethyl ester. |

| ~14 | -CH₂C H₃ (at C3) | Methyl carbon of the C3-ethyl group. |

| ~12 | -C H₃ (at C5) | C5-methyl carbon. |

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer with a broadband probe.

-

Use the same lock and shim settings as for the ¹H NMR experiment.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to ensure each unique carbon appears as a singlet.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Use a standard pulse program with a sufficient relaxation delay.

-

-

Data Processing:

-

Apply Fourier transformation and phase correction as for the ¹H spectrum.

-

Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Data

The key IR absorption bands expected for this compound are listed below. These are based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H stretch |

| ~2970 | Medium-Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (ester) |

| ~1640 | Strong | C=O stretch (acetyl) |

| ~1550 | Medium | C=C stretch (pyrrole ring) |

| ~1250 | Strong | C-O stretch (ester) |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR is a convenient technique for acquiring IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₁₂H₁₇NO₃), the expected mass spectrometry data using a soft ionization technique like Electrospray Ionization (ESI) is as follows:

| m/z Value | Ion Species |

| 224.1281 | [M+H]⁺ (Protonated molecule) |

| 246.1100 | [M+Na]⁺ (Sodium adduct) |

The exact mass of the neutral molecule is 223.1208. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS) Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

-

Data Acquisition (ESI-TOF):

-

Infuse the sample solution into the electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).

-

Use a time-of-flight (TOF) mass analyzer for high-resolution measurement.

-

-

Data Analysis:

-

Determine the accurate m/z of the molecular ion peaks ([M+H]⁺ and/or [M+Na]⁺).

-

Use the instrument software to calculate the elemental composition and compare it with the theoretical formula (C₁₂H₁₇NO₃). The calculated mass should be within a few parts per million (ppm) of the measured mass.

-

Conclusion

The structural elucidation of this compound is readily achievable through a synergistic application of modern spectroscopic techniques. While direct experimental data is not widely published, a comprehensive and reliable characterization can be inferred through predictive methods and comparison with closely related analogs. The protocols outlined in this guide provide a self-validating framework for researchers to acquire high-quality, unambiguous data, thereby ensuring the identity and purity of this valuable synthetic building block. This foundational understanding is critical for its successful application in drug discovery and materials science research.

References

-

Iusupov, I. R., Tafeenko, V. A., Altieri, A., & Kurkin, A. V. (2024). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molbank, 2024(1), M1765. [Link]

-

Pop, R., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6427. [Link]

-

PubChem. (n.d.). Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

-

Silyanova, E. A., Samet, A. V., & Semenov, V. V. (2018). Efficient synthesis of 3,4-diarylpyrrole-2-carboxylates, the key fragments of natural antimitotic agents. Russian Chemical Bulletin, 67(12), 2316–2319. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 | CID 16947 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate in organic solvents

An In-depth Technical Guide to Determining the Solubility of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Solubility in Drug Development

This compound is a substituted pyrrole derivative. Pyrrole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties[1]. The therapeutic potential of any compound, however, is fundamentally linked to its physicochemical properties, with solubility being a primary gatekeeper for absorption and subsequent systemic availability.

A thorough understanding of a compound's solubility profile in different organic solvents is paramount for several stages of drug development:

-

Pre-formulation studies: Selecting appropriate solvent systems for initial toxicity and efficacy screening.

-

Process chemistry: Developing and optimizing crystallization processes for purification.

-

Formulation development: Designing stable and effective dosage forms.

-

Analytical method development: Preparing stock solutions and standards for various assays.

This guide will equip the researcher with the necessary knowledge and practical steps to meticulously characterize the solubility of this compound.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This adage is based on the principle that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can anticipate its solubility behavior by examining its structural features.

Physicochemical Profile of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₃ | [3] |

| Molecular Weight | 223.27 g/mol | [3] |

Key Structural Features Influencing Solubility:

-

Pyrrole Ring: The pyrrole nucleus is a five-membered aromatic heterocycle containing a nitrogen atom. The N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.[1]

-

Ethyl Ester Group (-COOCH₂CH₃): This group contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor. The ethyl group adds some nonpolar character.

-

Acetyl Group (-COCH₃): The carbonyl group is polar and can act as a hydrogen bond acceptor.

-

Ethyl (-CH₂CH₃) and Methyl (-CH₃) Groups: These alkyl groups are nonpolar and will contribute to solubility in less polar solvents.

Predicting Solubility in Common Organic Solvents:

Based on its structure, we can hypothesize the solubility of this compound in a range of organic solvents:

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the N-H, ester, and acetyl groups of the molecule. Therefore, good solubility is expected.

-

Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can accept hydrogen bonds and have significant dipole moments, which should allow for favorable interactions with the polar functionalities of the compound, leading to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of multiple polar groups suggests that the solubility in nonpolar solvents will likely be limited. However, the alkyl substituents may provide some degree of solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[4] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by the separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the final solubility value.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[5] It is advisable to take samples at different time points (e.g., 24h, 48h, and 72h) to confirm that the measured concentration does not change over time, thus verifying equilibrium.[4]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the larger particles to settle.

-

To effectively separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could interfere with the analysis.

-

-

Quantification of the Solute:

-